molecular formula C10H16N2O B1320882 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol CAS No. 63123-32-0

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol

Cat. No.: B1320882
CAS No.: 63123-32-0
M. Wt: 180.25 g/mol
InChI Key: YQBACZGTCZERHM-UHFFFAOYSA-N
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Description

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is a substituted ethanolamine derivative featuring a 4-amino-3-methylphenyl group attached to a methylaminoethanol backbone. Its structure combines a polar ethanolamine moiety with a hydrophobic aromatic ring, enabling diverse reactivity and solubility profiles.

Properties

IUPAC Name

2-(4-amino-N,3-dimethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBACZGTCZERHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol typically involves the reaction of 4-amino-3-methylphenol with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Key Structural Features Key Properties Applications References
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol Methylamine, ethanolamine, 4-amino-3-methylphenyl Moderate solubility, redox activity Potential synthetic intermediate
2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol sulfate Ethylamine, sulfate salt High stability, water-soluble Photographic development (CD-4)
2-(4-Amino-3-methylphenyl)benzothiazole Benzothiazole ring Antitumor activity, CYP1A1 induction Preclinical cancer therapy
5-Fluoro-2-(4-amino-3-methylphenyl)benzothiazole Fluorinated benzothiazole Metabolic stability, broad-spectrum potency Clinical oncology candidate
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate sulfate Sulfamate and sulfate groups High crystallinity, aqueous solubility Pharmaceutical formulations

Key Findings and Implications

Alkyl Substitution : Ethyl analogs exhibit improved stability and solubility compared to methyl derivatives, making them preferable for industrial applications .

Benzothiazole vs. Ethanolamine: The benzothiazole core confers antitumor activity through CYP1A1-mediated mechanisms, while ethanolamine derivatives are more suited for redox applications like photography .

Functional Modifications : Sulfate or sulfamate groups enhance water solubility, whereas fluorination improves metabolic stability in drug candidates .

Biological Activity

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol, also known as a derivative of phenylamino compounds, has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N3OC_{12}H_{17}N_3O. It features an amino group, which is often associated with biological activity due to its ability to participate in hydrogen bonding and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that amino-substituted phenyl compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.33Induces apoptosis via Bcl-2 downregulation
Compound BHCT-1163.46Inhibits tubulin polymerization
Compound CPC-31.48Blocks G2/M cell cycle phase

These findings suggest that the presence of amino groups enhances the interaction with cellular targets involved in cancer progression, such as tubulin and apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines:

Study FocusResult
Cytokine InhibitionSignificant reduction in TNF-alpha and IL-6 levels in vitro
MechanismModulation of NF-kB signaling pathway

These results indicate that the compound may play a role in managing inflammatory conditions by targeting key signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria:

MicroorganismMIC (µg/mL)
Staphylococcus aureus22.9
Escherichia coli13.40
Candida albicans16.69

The structure-activity relationship (SAR) studies suggest that the electron-withdrawing groups on the phenyl ring significantly enhance antimicrobial activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving a series of phenylamino derivatives demonstrated that modifications at specific positions led to enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain, suggesting its efficacy as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various derivatives against multi-drug resistant strains, revealing that certain modifications could lead to improved activity against resistant pathogens.

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